2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide
Description
2-Chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 5-position of the benzoyl ring and a 2,4-dimethyl-6-nitrophenyl substituent on the amide nitrogen. The compound’s structural features—chlorine, nitro groups, and methyl substituents—impart distinct electronic, steric, and physicochemical properties, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c1-8-5-9(2)14(13(6-8)19(23)24)17-15(20)11-7-10(18(21)22)3-4-12(11)16/h3-7H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMVCYRHDHLISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the nitration of 2,4-dimethyl aniline to form 2,4-dimethyl-6-nitroaniline. This intermediate is then subjected to a chlorination reaction to introduce the chloro group. Finally, the nitrobenzamide moiety is introduced through an amide formation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of benzamide derivatives are highly sensitive to substituent variations. Below is a comparative evaluation of structurally related compounds (Table 1):
Table 1: Key Structural and Functional Comparisons
Biological Activity
2-Chloro-N-(2,4-dimethyl-6-nitrophenyl)-5-nitrobenzamide, with the CAS number 78180-08-2, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.66 g/mol. The compound features a chlorinated aromatic ring and multiple nitro groups, which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, nitroaromatic compounds have been shown to possess activity against a range of bacteria and fungi. In vitro studies suggest that this compound may inhibit the growth of specific pathogens through mechanisms involving the disruption of cellular processes.
Anticancer Properties
Preliminary studies have indicated that derivatives of nitrobenzamide may possess anticancer activity. For example, compounds in this class have been observed to induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism is believed to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HCT-116 | 11.38 | ROS Generation |
| Study B | MCF-7 | 15.00 | Apoptosis Induction |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Production : The presence of nitro groups can lead to increased ROS production, which is linked to cell death in cancerous cells.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, particularly G1 or G2/M phases.
Case Studies
A notable case study involved the evaluation of a related nitrobenzamide compound in human cancer cell lines. The study demonstrated significant cytotoxic effects with an IC50 value indicating potent activity against colorectal cancer cells (HCT-116). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
